2-Bromo-1,3-difluoropropane

Description

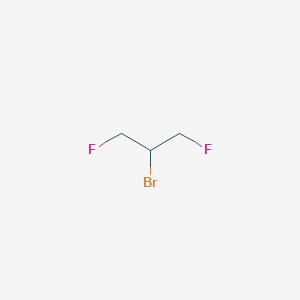

2-Bromo-1,3-difluoropropane (C₃H₅BrF₂) is a halogenated hydrocarbon featuring bromine at the central carbon (C2) and fluorine atoms at the terminal carbons (C1 and C3).

Properties

CAS No. |

2195-05-0 |

|---|---|

Molecular Formula |

C3H5BrF2 |

Molecular Weight |

158.97 g/mol |

IUPAC Name |

2-bromo-1,3-difluoropropane |

InChI |

InChI=1S/C3H5BrF2/c4-3(1-5)2-6/h3H,1-2H2 |

InChI Key |

NORSLARWAVWYHO-UHFFFAOYSA-N |

SMILES |

C(C(CF)Br)F |

Canonical SMILES |

C(C(CF)Br)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers

- 1-Bromo-2,3-difluoropropane (CAS 111483-20-6) :

This isomer has bromine at C1 and fluorine at C2/C3. The altered substitution pattern reduces molecular symmetry compared to 2-bromo-1,3-difluoropropane, leading to differences in dipole moments and boiling points. Central bromination (as in this compound) may enhance steric effects in substitution reactions due to proximity to adjacent fluorines .

Halogen-Substituted Analogs

- 2-Bromo-1-chloropropane (CAS 3017-95-6): Replacing fluorine with chlorine increases molecular weight and polarizability. Chlorine’s weaker leaving-group ability compared to bromine reduces reactivity in nucleophilic substitutions.

- 2-Chloro-1,3-difluoropropane (CAS 102738-79-4): Substituting bromine with chlorine decreases molecular weight and alters environmental persistence.

Comparison with Highly Fluorinated Bromopropanes

Compounds listed under the Montreal Protocol () highlight trends in halogenation and environmental impact:

Key Observations :

- Increasing fluorine content correlates with higher chemical stability and resistance to degradation.

- Bromine atoms elevate ODP, making highly fluorinated bromopropanes environmentally concerning despite industrial utility .

Physicochemical Properties

- Solubility :

Fluorine’s electronegativity enhances water solubility in analogs like 2-fluoro-1,3-dimethylbenzene (0.46 mmol/L) compared to brominated counterparts (0.10 mmol/L). For this compound, intermediate solubility is expected due to competing hydrophobic (Br) and hydrophilic (F) effects . - Boiling Points and Density : 3-Bromo-1,1-difluoropropene (CAS 60917-29-5) has a predicted boiling point of 47.6°C and density of 1.64 g/cm³. The propane backbone in this compound likely confers a higher boiling point due to reduced volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.